molecular formula C16H18FN3O5S B2531373 2-fluoro-5-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoic acid CAS No. 2034230-36-7

2-fluoro-5-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoic acid

Cat. No.: B2531373
CAS No.: 2034230-36-7
M. Wt: 383.39
InChI Key: AGBFSSBRKYLDGC-UHFFFAOYSA-N
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Description

2-fluoro-5-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoic acid is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluorine atom, a pyrazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoic acid involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with a suitable diketone to form the pyrazole ring.

    Introduction of the oxan-2-yl group: The oxan-2-yl group is introduced through a nucleophilic substitution reaction.

    Sulfonation: The sulfamoyl group is introduced by reacting the intermediate with a sulfonating agent.

    Fluorination: The fluorine atom is introduced using a fluorinating reagent.

    Benzoic acid formation: The final step involves the formation of the benzoic acid moiety through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorine and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

2-fluoro-5-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-5-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid: Shares a similar benzoic acid moiety and fluorine atom but differs in the presence of a phthalazinone ring.

    2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid: Another similar compound with a different substituent on the benzoic acid ring.

Uniqueness

2-fluoro-5-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoic acid is unique due to the presence of the oxan-2-yl group and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-fluoro-5-[[1-(oxan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O5S/c17-15-5-4-13(7-14(15)16(21)22)26(23,24)19-11-8-18-20(9-11)10-12-3-1-2-6-25-12/h4-5,7-9,12,19H,1-3,6,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBFSSBRKYLDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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